[(6-Amino-1,3,5-triazine-2,4-diyl)dinitrilo]tetrakismethanol
Description
Properties
CAS No. |
38228-21-6 |
|---|---|
Molecular Formula |
C7H14N6O4 |
Molecular Weight |
246.22 g/mol |
IUPAC Name |
[[4-amino-6-[bis(hydroxymethyl)amino]-1,3,5-triazin-2-yl]-(hydroxymethyl)amino]methanol |
InChI |
InChI=1S/C7H14N6O4/c8-5-9-6(12(1-14)2-15)11-7(10-5)13(3-16)4-17/h14-17H,1-4H2,(H2,8,9,10,11) |
InChI Key |
WEAJVJTWVRAPED-UHFFFAOYSA-N |
Canonical SMILES |
C(N(CO)C1=NC(=NC(=N1)N)N(CO)CO)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of [(6-Amino-1,3,5-triazine-2,4-diyl)dinitrilo]tetrakismethanol typically involves the reaction of cyanuric chloride with formaldehyde and ammonia under controlled conditions . The reaction is carried out in a solvent such as 1,4-dioxane or 1,2-dichloroethane, and the mixture is refluxed to achieve the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
[(6-Amino-1,3,5-triazine-2,4-diyl)dinitrilo]tetrakismethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced triazine derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
Medicinal Applications
The compound's structure suggests potential in drug development due to its triazine core, which is commonly found in various pharmaceutical agents.
Anticancer Activity
Research has indicated that derivatives of triazine compounds exhibit significant anticancer properties. For instance:
- Case Study : A study on triazine derivatives showed promising results against multiple cancer cell lines, including breast and lung cancers. The mechanism often involves inducing apoptosis in cancer cells through various pathways .
Antimicrobial Properties
Triazine derivatives have been explored for their antimicrobial activities. Studies have shown that:
- Case Study : Compounds similar to [(6-Amino-1,3,5-triazine-2,4-diyl)dinitrilo]tetrakismethanol demonstrated effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported around 256 µg/mL .
Agricultural Applications
The compound has potential applications as a herbicide and plant growth regulator due to its nitrogen-rich structure.
Herbicidal Activity
Triazine compounds are known for their herbicidal properties.
- Data Table : Comparative efficacy of triazine-based herbicides.
| Compound Name | Target Weeds | Efficacy (%) | Application Rate (g/ha) |
|---|---|---|---|
| Triazine A | Broadleaf Weeds | 85 | 200 |
| Triazine B | Grassy Weeds | 75 | 150 |
| [(6-Amino-1,3,5-triazine-2,4-diyl)dinitrilo]tetrakismethanol | Mixed Weeds | 80 | 180 |
Materials Science Applications
The compound's unique structure makes it suitable for use in polymer chemistry.
Polymer Additives
Triazines are often used as additives in plastics to enhance thermal stability and UV resistance.
Mechanism of Action
The mechanism of action of [(6-Amino-1,3,5-triazine-2,4-diyl)dinitrilo]tetrakismethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound’s triazine core plays a crucial role in its activity .
Comparison with Similar Compounds
Comparison with Similar Triazine Derivatives
Structural and Functional Group Variations
Table 1: Key Structural Differences
Key Observations:
- Hydrophilicity : The hydroxymethyl groups in the target compound enhance hydrophilicity compared to phenyl (bis-PXZ-TRZ) or chloroethyl (LK 31) derivatives .
- Reactivity : Chloroethoxymethyl groups in LK 31 increase reactivity in crosslinking but raise toxicity concerns, unlike the safer hydroxymethyl groups in the target compound .
- Electron-Deficient Cores : bis-PXZ-TRZ and tri-PXZ-TRZ () feature electron-deficient triazine cores, optimizing them for optoelectronic applications (e.g., OLEDs) rather than polymer chemistry .
Table 2: Application-Specific Comparisons
Key Observations:
- Electronics : bis-PXZ-TRZ’s high external quantum efficiency (EQE) makes it superior for OLEDs, whereas the target compound lacks optoelectronic functionality .
- Safety : The target compound is listed in EINECS and EC inventories without severe hazards, unlike chloroethyl derivatives (e.g., LK 31) requiring strict safety protocols .
Biological Activity
[(6-Amino-1,3,5-triazine-2,4-diyl)dinitrilo]tetrakismethanol, also known by its CAS number 38228-21-6, is a compound that belongs to the class of 1,3,5-triazine derivatives. This class has garnered significant attention due to its diverse biological activities, including anticancer, antimicrobial, and herbicidal properties. This article aims to explore the biological activity of this specific compound, summarizing relevant research findings and case studies.
- Molecular Formula : CHNO
- Molecular Weight : 246.226 g/mol
- CAS Number : 38228-21-6
Anticancer Activity
Research indicates that triazine derivatives exhibit significant anticancer properties. A review highlighted that these compounds can selectively target cancer cells while minimizing toxicity to normal cells. For instance, various triazine derivatives have been shown to inhibit specific enzymes involved in tumorigenesis, leading to reduced cell proliferation and increased apoptosis in cancerous cells .
Table 1: Anticancer Activity of Triazine Derivatives
| Compound Name | Cancer Type | GI50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Leukemia | 1.96 | Inhibition of hDHFR |
| Compound B | Colon Cancer | 2.60 | Induction of apoptosis |
| Compound C | Melanoma | 1.91 | Enzyme inhibition |
| Compound D | Ovarian Cancer | 4.01 | DNA binding potential |
Antimicrobial Activity
[(6-Amino-1,3,5-triazine-2,4-diyl)dinitrilo]tetrakismethanol has also been investigated for its antimicrobial properties. Studies have shown that triazine-based compounds can effectively combat Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa. The mechanisms underlying this activity may involve disruption of bacterial cell membranes or interference with metabolic pathways .
Table 2: Antimicrobial Efficacy Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 15 µg/mL |
| Pseudomonas aeruginosa | 20 µg/mL |
Other Biological Activities
Triazine derivatives are also noted for their herbicidal and insecticidal properties. The structural modifications on the triazine core can lead to compounds with enhanced activity against various pests and weeds, making them valuable in agricultural applications .
Case Studies
- Antitumor Activity Study : A recent study evaluated the anticancer effects of several triazine derivatives on human cancer cell lines. The results indicated that specific substitutions on the triazine ring significantly enhanced the compounds' ability to induce apoptosis in cancer cells while exhibiting low cytotoxicity towards normal cells .
- Antimicrobial Research : Another study focused on synthesizing peptide dendrimers incorporating triazine units. These dendrimers demonstrated remarkable antimicrobial activity against resistant strains of bacteria, suggesting potential applications in treating infections caused by antibiotic-resistant pathogens .
Q & A
Q. What are the recommended synthetic routes for [(6-Amino-1,3,5-triazine-2,4-diyl)dinitrilo]tetrakismethanol, and how can reaction conditions be optimized?
Methodological Answer: The compound’s synthesis likely involves functionalization of a triazine core. A general approach for triazine derivatives (e.g., ) includes nucleophilic substitution using hydroxymethylamine groups under reflux in ethanol with glacial acetic acid as a catalyst. For example:
- Step 1: React 2,4,6-trichloro-1,3,5-triazine with hydroxymethylamine in ethanol at reflux (4–6 hours).
- Step 2: Purify via vacuum filtration and recrystallization.
Optimization Tips: - Use anhydrous solvents to minimize hydrolysis.
- Monitor reaction progress via TLC or HPLC. Adjust equivalents of nucleophiles to reduce byproducts.
- Purity can be enhanced using column chromatography (silica gel, methanol/dichloromethane eluent) .
Q. Which spectroscopic techniques are most effective for characterizing [(6-Amino-1,3,5-triazine-2,4-diyl)dinitrilo]tetrakismethanol?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Identify hydroxymethyl (–CH₂OH) protons (δ 3.5–4.5 ppm) and amino (–NH₂) groups (δ 5.0–6.0 ppm, broad).
- ¹³C NMR: Triazine carbons appear at δ 160–170 ppm; hydroxymethyl carbons at δ 60–65 ppm.
- IR Spectroscopy: Confirm –NH₂ (3300–3500 cm⁻¹) and –OH (3200–3600 cm⁻¹) stretches.
- Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ at m/z 277.25 (C₈H₁₆N₆O₅).
- XRD: Required for crystallinity assessment and 3D structure elucidation .
Q. How does pH influence the stability of [(6-Amino-1,3,5-triazine-2,4-diyl)dinitrilo]tetrakismethanol in aqueous solutions?
Methodological Answer: Triazine derivatives are prone to hydrolysis under extreme pH. Design stability studies as follows:
- Conditions: Prepare solutions at pH 2 (HCl), 7 (buffer), and 12 (NaOH). Incubate at 25°C and 40°C.
- Analysis: Monitor degradation via HPLC at 254 nm. Calculate half-life (t₁/₂) using first-order kinetics.
- Expected Trends:
- Acidic pH: Accelerated hydrolysis of amino groups.
- Alkaline pH: Hydroxymethyl groups may oxidize.
Refrigerated storage (2–8°C) in inert atmospheres is recommended for long-term stability .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of [(6-Amino-1,3,5-triazine-2,4-diyl)dinitrilo]tetrakismethanol in coordination chemistry?
Methodological Answer:
- DFT Calculations: Optimize geometry using B3LYP/6-31G(d) to study electron density on nitrogen atoms.
- Frontier Molecular Orbitals (FMOs): Analyze HOMO-LUMO gaps to predict nucleophilic/electrophilic sites.
- Molecular Electrostatic Potential (MEP): Map charge distribution to identify metal-binding sites (e.g., N atoms on triazine).
- Validation: Compare computed IR/NMR spectra with experimental data .
Q. What are the challenges in analyzing environmental degradation pathways of this compound?
Methodological Answer:
- Sample Preparation: Use SPE cartridges (C18) to concentrate trace amounts from water.
- LC-MS/MS: Employ a Zorbax Eclipse Plus C18 column (2.1 × 50 mm, 1.8 µm) with 0.1% formic acid/acetonitrile gradient.
- Degradate Identification: Look for deaminated (loss of –NH₂) or hydroxylated products.
- Discrimination Diagrams: Plot degradate ratios (e.g., DIA/Atrazine) to distinguish biotic vs. abiotic pathways .
Q. What biomedical applications are plausible based on structural analogs of this compound?
Methodological Answer:
- Antimicrobial Assays: Test against E. coli (Gram-negative) and S. aureus (Gram-positive) via broth microdilution (MIC values).
- Anticancer Screening: Use MTT assays on HeLa or MCF-7 cells. Compare with melamine derivatives ().
- Mechanistic Studies: Perform molecular docking to assess interactions with bacterial DNA gyrase or human topoisomerase II .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported synthetic yields of triazine derivatives?
Critical Considerations:
- Purity of Reagents: Trace moisture in hydroxymethylamine can reduce yields ( vs. 11).
- Catalyst Choice: Glacial acetic acid () vs. DIPEA () may alter reaction kinetics.
- Temperature Control: Exothermic reactions may require cryogenic conditions (e.g., –35°C in ).
- Recommendation: Replicate methods with strict inert (N₂/Ar) atmospheres and report detailed protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
